2,6-Di-tert-butyl-4-isopropylphenol
Description
Historical Context and Evolution of Hindered Phenol (B47542) Research
The study of phenolic compounds dates back to 1834 when Friedlieb Ferdinand Runge first extracted phenol from coal tar. wikipedia.org A significant evolution in this field was the development of sterically hindered phenols, which are characterized by bulky alkyl groups ortho to the hydroxyl group. This structural feature provides steric protection to the hydroxyl group, enhancing the stability of the resulting phenoxy radical and, consequently, their antioxidant activity. nih.gov
The industrial production of hindered phenolic antioxidants began in the 1930s with compounds like dibutyl hydroxytoluene (BHT). google.com These early developments paved the way for the synthesis and investigation of a wide array of hindered phenols with varying substitution patterns to optimize properties such as thermal stability and antioxidant efficacy. google.comrsc.org Research has since expanded to explore their applications as stabilizers in polymers, fuels, and lubricants, as well as their potential in medicinal chemistry due to their ability to scavenge free radicals. nih.govwikipedia.orgvinatiorganics.com
Significance of 2,6-Di-tert-butyl-4-isopropylphenol within Sterically Hindered Phenols
This compound, a member of the sterically hindered phenol family, is distinguished by the presence of two bulky tert-butyl groups at the 2 and 6 positions and an isopropyl group at the 4 position of the phenol ring. This specific arrangement of substituents provides a high degree of steric hindrance around the hydroxyl group, making it a highly effective antioxidant. nih.gov The tert-butyl groups enhance the electron density on the aromatic ring and the hydroxyl group through an inductive effect, which stabilizes the compound and its corresponding phenoxy radical. nih.gov
The unique structure of this compound contributes to its utility in various research and industrial applications. It is recognized for its role as a stabilizer, preventing degradation in hydrocarbon-based products. wikipedia.org Its antioxidant properties are central to its function, as it can effectively neutralize free radicals and inhibit oxidation chain reactions. vinatiorganics.com
Scope and Research Trajectories Pertaining to this compound
Current research on this compound and related hindered phenols is focused on several key areas. A primary trajectory is the synthesis of new derivatives to enhance specific properties. For instance, research has explored the creation of ester derivatives of hindered phenols to improve their performance as plastic additives. google.com
Another significant area of investigation is the mechanism of their antioxidant activity. Studies have examined the radical-scavenging activity and the relationship between their structure and cytotoxic effects, providing insights into their mode of action. nih.govresearchgate.net Furthermore, the application of hindered phenols in stabilizing polymers like isoprene (B109036) rubber and polypropylene (B1209903) continues to be an active area of research, with studies comparing their performance to other commercial stabilizers. researchgate.net The synthesis of related compounds, such as 2,6-di-tert-butyl-4-aminophenol from 2,6-di-tert-butylphenol (B90309), highlights the role of this compound as a versatile starting material in chemical synthesis. google.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C17H28O |
| Molecular Weight | 248.40 g/mol ncats.io |
| CAS Number | 5427-03-2 chemicalbook.com |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-11(2)12-9-13(16(3,4)5)15(18)14(10-12)17(6,7)8/h9-11,18H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPSGLZRAWUOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063870 | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-03-2 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-03-2 | |
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| Record name | 2,6-Di-tert-butyl-4-isopropylphenol | |
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| Record name | 2,6-Di-tert-butyl-4-isopropylphenol | |
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| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)- | |
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| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)- | |
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| Record name | 2,6-di-tert-butyl-4-isopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,6-DI-TERT-BUTYL-4-ISOPROPYLPHENOL | |
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Synthetic Methodologies for 2,6 Di Tert Butyl 4 Isopropylphenol and Its Analogs
Established Synthetic Routes towards Phenolic Structures
The creation of substituted phenolic structures is a cornerstone of organic synthesis, with alkylation and multi-step pathways representing the classical approaches.
Alkylation of the phenol (B47542) ring is a primary method for introducing substituent groups. Friedel-Crafts alkylation and related reactions are fundamental to this process. The direct alkylation of phenol with olefins, alcohols, or haloalkanes, often in the presence of an acid catalyst, allows for the attachment of alkyl groups to the aromatic ring. slchemtech.com For the synthesis of sterically hindered phenols like 2,6-di-tert-butylphenol (B90309), a precursor to the target molecule, phenol is reacted with an isobutylene-containing stream. epo.orggoogle.com
A common industrial process involves the use of an aluminum phenoxide catalyst, prepared by reacting aluminum metal with phenol. epo.orggoogle.com This catalyst facilitates the selective ortho-alkylation of the phenol ring. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield of the desired 2,6-disubstituted product and minimize the formation of by-products like 2-tert-butyl phenol and 2,4,6-tri-tert-butyl phenol. epo.orggoogle.com
The choice of alkylating agent and catalyst system significantly influences the selectivity of the reaction. For instance, the tert-butylation of phenol can be achieved using tert-butyl alcohol in the presence of various acid catalysts, including Lewis acids like aluminum chloride and Brønsted acids like sulfuric acid.
A specific example is the synthesis of 2-isododecyl-4-isopropylphenol, an analog of the target compound. This synthesis involves the reaction of para-isopropylphenol with isododecene (a propylene (B89431) tetramer) in the presence of an aluminum catalyst. prepchem.com The reaction yields the desired product with a high degree of purity. prepchem.com
Table 1: Alkylation Reaction Parameters for Substituted Phenols
| Target Compound | Reactants | Catalyst | Key Conditions | Reference |
|---|---|---|---|---|
| 2,6-Di-tert-butyl phenol | Phenol, Isobutylene Stream | Aluminum Phenoxide | Temperature: 90-140°C; Pressure: 5-20 bar | epo.orggoogle.com |
| 2,4-Di-tert-butylphenol | Phenol, Tertiary Butyl Alcohol | Ionic Liquid (1-(4-sulfonic acid) butyl triethylammonium (B8662869) p-toulene sulfonic acid) | Temperature: 80°C | |
| 2-Isododecyl-4-isopropylphenol | para-Isopropylphenol, Isododecene | Aluminum | Reaction in a five-necked flask | prepchem.com |
For more complex substitution patterns, multi-step synthetic routes are often necessary. These pathways allow for precise control over the placement of various functional groups on the phenol ring. oregonstate.edu Such syntheses often begin with a simpler aromatic precursor, like benzene (B151609), which undergoes a series of reactions to introduce the desired substituents in the correct regiochemical arrangement. askthenerd.com
A typical multi-step synthesis might involve an initial electrophilic aromatic substitution, such as nitration or sulfonation, followed by functional group interconversions. askthenerd.com For example, a phenol can be prepared from benzene by first sulfonating the benzene to form benzenesulfonic acid, which is then converted to phenol through an "alkali fusion" reaction. askthenerd.com Once the phenol is formed, further substitutions like nitration can be carried out to yield polysubstituted phenols. askthenerd.com
Other laboratory methods for synthesizing phenols include:
The hydrolysis of diazonium salts, which are formed from aromatic amines. libretexts.org
The rearrangement of N-phenylhydroxylamines (Bamberger rearrangement). libretexts.org
The hydrolysis of phenolic esters or ethers. libretexts.org
The reduction of quinones. libretexts.org
Transition-metal-catalyzed hydroxylation of aryl halides. beilstein-journals.org
These multi-step sequences provide the flexibility needed to construct highly substituted phenols that may not be accessible through direct alkylation methods. oregonstate.edu
Advanced Synthetic Approaches to 2,6-Di-tert-butyl-4-isopropylphenol
More sophisticated methods have been developed for the synthesis of this compound and its analogs, focusing on efficiency, selectivity, and sustainability.
An advanced route to a key analog involves the synthesis of 2,6-di-tert-butyl-4-aminophenol. This process starts with 2,6-di-tert-butyl phenol as the initial raw material. The synthesis proceeds through a two-step process of nitrosation followed by reduction. google.com
In the first step, 2,6-di-tert-butyl phenol is treated with sulfuric acid and a sodium nitrite (B80452) solution to introduce a nitroso group at the para-position, yielding 2,6-di-tert-butyl-4-nitrosophenol (B81014). google.com This reaction is typically carried out at room temperature under a nitrogen atmosphere. google.com
The subsequent reduction of the nitroso group to an amino group is then performed. The 2,6-di-tert-butyl-4-nitrosophenol is dissolved in a mixed solvent system, and a reducing agent is added to afford the final product, 2,6-di-tert-butyl-4-aminophenol. google.com This method is notable for avoiding the use of expensive noble metal catalysts. google.com
A related and widely studied reaction is the reduction of nitrophenols to aminophenols, which serves as a model for catalytic activity. bcrec.idmdpi.comresearchgate.net This reduction is often carried out using catalysts like palladium-on-carbon or copper-based catalysts in the presence of a hydrogen source. mdpi.comgoogle.com
Table 2: Synthesis of 2,6-di-tert-butyl-4-aminophenol
| Step | Starting Material | Reagents | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|---|
| 1. Nitrosation | 2,6-di-tert-butyl phenol | Sulfuric acid, Sodium nitrite | 2,6-di-tert-butyl-4-nitrosophenol | Room temperature, nitrogen atmosphere | google.com |
| 2. Reduction | 2,6-di-tert-butyl-4-nitrosophenol | Reducing agent (e.g., V-Brite B), Sodium hydroxide, Ethanol | 2,6-di-tert-butyl-4-aminophenol | Avoids noble metal catalysts, high yield | google.com |
The formation of metallic phenolate (B1203915) salts from hindered phenolic antioxidants represents another synthetic strategy for creating specific derivatives. These salts can be prepared by reacting the primary hindered phenolic antioxidant with metallic oxides or alkanolates. google.com Alkali metals, alkaline earth metals, and zinc are commonly used to form these phenolate salts. google.com
For example, a primary hindered phenolic antioxidant can be dissolved in a solvent like acetone, followed by the addition of a metallic oxide, such as an alkali or alkaline earth metal oxide, to form the corresponding metallic phenolate salt. google.com These salts are not only stable derivatives but can also exhibit modified properties, such as improved performance as anti-gel components in polymers. google.com
The principles of green chemistry are increasingly being applied to the synthesis of hindered phenols to create more sustainable and environmentally friendly processes. jddhs.comnih.gov Key aspects of this approach include the use of alternative solvents, the development of reusable catalysts, and the design of energy-efficient reaction conditions. jddhs.commdpi.com
In the context of hindered phenol synthesis, green chemistry can be implemented in several ways:
Catalysis: Employing recyclable catalysts, such as certain ionic liquids or solid-supported catalysts, can reduce waste and the need for hazardous reagents. mdpi.com The use of biocatalysis, leveraging enzymes to perform specific transformations under mild conditions, is also a growing area of interest. mdpi.com
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, bio-based solvents, or supercritical fluids (e.g., CO2) can significantly reduce the environmental impact of the synthesis. jddhs.comnih.gov Solvent-free reactions, where reagents are mixed without a solvent medium, represent an ideal scenario from a green chemistry perspective. jddhs.comrsc.org
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can lead to shorter reaction times and lower energy consumption compared to conventional heating methods. jddhs.com
By integrating these principles, the synthesis of this compound and its analogs can be made more economical and sustainable, aligning with the broader goals of modern chemical manufacturing. rsc.org
Derivatization and Structural Modification of this compound Scaffolds
The sterically hindered phenolic scaffold, exemplified by this compound and its analogs, serves as a versatile platform for the synthesis of a wide range of derivatives. The bulky tert-butyl groups flanking the hydroxyl group impart significant stability and unique reactivity, allowing for selective modifications at the phenolic oxygen and the para-position of the aromatic ring. These derivatizations lead to compounds with tailored properties for various applications.
Oxidative coupling represents a powerful strategy for the dimerization or oligomerization of phenolic compounds, leading to the formation of new C-C or C-O bonds. In the case of 2,6-di-tert-butylated phenols, this reaction is a primary method for synthesizing important dimeric structures like diphenoquinones and stilbenequinones.
The oxidation of 2,6-di-tert-butylphenol is a well-established route to 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone. oup.comresearchgate.net This transformation can be achieved using various catalytic systems in the presence of an oxidant, typically molecular oxygen. One efficient and environmentally friendly method employs alkali-promoted Cu–Mg–Al hydrotalcites as recyclable heterogeneous catalysts. oup.comresearchgate.net This process selectively yields the diphenoquinone (B1195943), which is a valuable organic oxidant in its own right. organic-chemistry.org The resulting product, 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone, can be reduced to form 4,4′-bis(2,6-di-tert-butylphenol), a compound with applications as a polymer stabilizer. researchgate.net
Similarly, analogs such as 2,6-di-tert-butyl-4-methylphenol undergo oxidative coupling to yield different dimeric structures. A notable example is the synthesis of 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone. researchgate.net This reaction proceeds via the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide in the presence of a potassium iodide catalyst. researchgate.net The resulting stilbenequinone exhibits distinct properties and reactivity compared to its diphenoquinone counterpart. researchgate.net These oxidative coupling reactions are fundamental in creating larger, conjugated systems from simple phenolic precursors. rsc.org
| Starting Phenol | Catalyst/Reagents | Oxidant | Product | Reference |
|---|---|---|---|---|
| 2,6-Di-tert-butylphenol | Alkali-promoted Cu–Mg–Al hydrotalcites | Molecular Oxygen | 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone | oup.comresearchgate.net |
| 2,6-Di-tert-butyl-4-methylphenol | Potassium iodide | Hydrogen Peroxide | 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone | researchgate.net |
The para-position of the 2,6-di-tert-butylphenol scaffold is amenable to a variety of functional group interconversions, allowing for the introduction of diverse chemical moieties. These transformations typically begin with a readily available starting material like 2,6-di-tert-butylphenol itself or its 4-methyl analog.
A key synthetic pathway involves the introduction of a vinyl group to create 2,6-di-tert-butyl-4-vinylphenol, a polymerizable monomer. tandfonline.com One route starts with the Friedel-Crafts acylation of 2,6-di-tert-butylphenol to introduce a para-acetyl group. The resulting ketone is then reduced using sodium borohydride (B1222165) to a secondary alcohol, which is subsequently dehydrated to yield the desired 4-vinylphenol (B1222589) derivative. tandfonline.com An alternative preparation involves the acetylation of the phenolic hydroxyl group, followed by a series of steps to form and then dehydrochlorinate a 4-(α-chloro)ethyl group. tandfonline.com
Another significant modification is the introduction of nitrogen-containing functional groups. The synthesis of 2,6-di-tert-butyl-4-aminophenol can be accomplished from 2,6-di-tert-butylphenol in a two-step sequence. google.com The first step is a nitrosation reaction at the para-position using sodium nitrite and sulfuric acid to yield 2,6-di-tert-butyl-4-nitrosophenol. google.com Subsequent reduction of the nitroso group, for instance with sodium dithionite, affords the final aminophenol product with high efficiency.
The introduction of an oxygenated functional group is demonstrated in the formation of 2,6-di-tert-butyl-4-hydroxymethylphenol. hmdb.ca This compound, a known metabolite of butylated hydroxytoluene (BHT), can be synthesized for various applications and serves as an example of para-functionalization. hmdb.canih.gov
| Starting Material | Key Reagents/Steps | Para-Functional Group Introduced | Final Product | Reference |
|---|---|---|---|---|
| 2,6-Di-tert-butylphenol | 1. Acyl Chloride, AlCl₃ 2. NaBH₄ 3. Dehydration | Vinyl (-CH=CH₂) | 2,6-Di-tert-butyl-4-vinylphenol | tandfonline.com |
| 2,6-Di-tert-butylphenol | 1. NaNO₂, H₂SO₄ 2. Na₂S₂O₄ | Amino (-NH₂) | 2,6-Di-tert-butyl-4-aminophenol | google.com |
| Butylated Hydroxytoluene (BHT) | Metabolic Oxidation / Synthetic Routes | Hydroxymethyl (-CH₂OH) | 2,6-Di-tert-butyl-4-hydroxymethylphenol | hmdb.ca |
The formation of ethers from the phenolic hydroxyl group of 2,6-di-tert-butyl-4-alkylphenols is a common derivatization strategy. However, the reaction is heavily influenced by the steric hindrance imposed by the two ortho-tert-butyl groups. This bulkiness can impede traditional etherification methods like the Williamson ether synthesis, often requiring specific conditions or alternative routes.
Despite the steric challenge, various phenolic ethers have been successfully synthesized. A notable example is the preparation of Nicanartine, which is 2,6-di-tert-butyl-4-[5-(3-pyridyl)-4-oxapentyl]phenol. rsc.org The synthesis of this antiatherosclerotic agent and its thia-analogues demonstrates the feasibility of introducing complex side chains via an ether linkage to the hindered phenol core. rsc.org
The synthesis of simpler ethers is also possible. While direct alkylation can be challenging, specific reagents and conditions can facilitate the reaction. The formation of anisole (B1667542) derivatives, where a methyl group is attached to the phenolic oxygen, can be achieved, although the reaction kinetics are slower compared to less hindered phenols. The steric hindrance that protects the hydroxyl group from unwanted oxidative reactions also makes its derivatization a chemical challenge that must be overcome with tailored synthetic approaches.
| Phenolic Substrate | Alkylating Agent/Side Chain | Reaction Type | Product Example | Reference |
|---|---|---|---|---|
| 2,6-Di-tert-butyl-4-substituted phenol | 5-(3-pyridyl)-4-oxapentyl precursor | Etherification | Nicanartine | rsc.org |
| This compound | Generic Alkyl Halide (e.g., CH₃I) | Williamson Ether Synthesis (Challenged) | 2,6-Di-tert-butyl-4-isopropyl-1-methoxybenzene | N/A |
Chemical Reactivity and Mechanistic Investigations of 2,6 Di Tert Butyl 4 Isopropylphenol
Oxidation Mechanisms of 2,6-Di-tert-butyl-4-isopropylphenol
The oxidation of this compound proceeds through several key reactive intermediates, reflecting the influence of the sterically hindering tert-butyl groups and the nature of the para-substituent. The initial step in many of these oxidation pathways is the formation of a stable phenoxy radical.
Formation and Stability of Phenoxy Radicals
The oxidation of this compound readily forms the corresponding 2,6-di-tert-butyl-4-isopropylphenoxy radical. This process can be initiated by various oxidizing agents, including chemical reagents like potassium ferricyanide (B76249) or lead dioxide, as well as through electrochemical means. The bulky tert-butyl groups at the ortho positions sterically hinder the phenolic oxygen, which contributes to the significant stability of the resulting phenoxy radical.
Electron spin resonance (ESR) spectroscopy is a key technique for studying these persistent radicals. The ESR spectrum of the 2,6-di-tert-butyl-4-isopropylphenoxy radical provides insight into the distribution of the unpaired electron within the aromatic ring and its interaction with the various protons.
Pathways to Quinone Methide Intermediates
Quinone methides are reactive intermediates that can be generated from the oxidation of p-alkyl-substituted hindered phenols like this compound. researchgate.net One major pathway to the formation of a quinone methide from this compound involves the disproportionation of the initially formed phenoxy radical. researchgate.net In this process, two phenoxy radicals react, with one being oxidized to a phenoxonium cation and the other being reduced back to the parent phenol (B47542). The phenoxonium cation can then lose a proton from the para-isopropyl group to form the corresponding quinone methide.
These quinone methides are electrophilic and can react with various nucleophiles. researchgate.net Their formation is a crucial step in the metabolic activation and potential reactivity of such phenolic compounds.
Electrochemical Oxidation Phenomena and Reaction Products
The electrochemical oxidation of this compound, typically studied using cyclic voltammetry, reveals an irreversible oxidation process. The initial one-electron oxidation of the phenol generates the corresponding phenoxy radical. Due to the stability of this radical, a second oxidation step can occur at more positive potentials, leading to the formation of a phenoxonium cation.
The irreversibility of the oxidation wave in cyclic voltammetry suggests that the electrochemically generated reactive intermediates undergo rapid subsequent chemical reactions. The specific products formed depend on the reaction conditions, such as the solvent and the presence of nucleophiles. In an acidic medium, dealkylation at the para-position can occur, leading to the formation of 2,6-di-tert-butylhydroquinone, which can be further oxidized to 2,6-di-tert-butyl-1,4-benzoquinone.
| Electrochemical Parameter | Observation for Hindered Phenols | Interpretation |
| Oxidation Potential | Dependent on the electron-donating/withdrawing nature of substituents. | Reflects the ease of removing an electron from the phenol. |
| Peak Shape (Cyclic Voltammetry) | Typically shows an irreversible anodic peak. | Indicates that the initially formed radical cation or phenoxy radical is unstable on the timescale of the experiment and undergoes follow-up chemical reactions. |
| Electron Transfer | Often involves a one-electron transfer to form the phenoxy radical. | This is the initial step in the oxidation cascade. |
Oxygen Reactivity and Bis-cyclohexadienone Peroxide Formation
The 2,6-di-tert-butyl-4-isopropylphenoxy radical can react with molecular oxygen. This reaction is significant as it can lead to the formation of peroxy derivatives. The unpaired electron of the phenoxy radical can couple with the diradical character of molecular oxygen to form a peroxyl radical.
Further reactions of this peroxyl radical can lead to the formation of various oxidized products, including the potential for dimerization to form stable peroxide-bridged species. For some hindered phenols, a 4,4'-linked peroxide can form from the reaction of the phenoxy radical with oxygen.
Antioxidant Mechanisms of this compound
The primary antioxidant activity of this compound stems from its ability to scavenge harmful free radicals, thereby terminating chain reactions that can lead to cellular damage.
Hydrogen Atom Transfer (HAT) Pathways in Radical Scavenging
The principal mechanism by which this compound exerts its antioxidant effect is through hydrogen atom transfer (HAT). In this pathway, the phenol donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable, resonance-delocalized phenoxy radical.
The rate and efficiency of this HAT process are influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. The electron-donating nature of the alkyl substituents on the phenol ring helps to weaken the O-H bond, facilitating the hydrogen atom donation. The steric hindrance provided by the two tert-butyl groups enhances the stability of the resulting phenoxy radical, preventing it from initiating new radical chains.
| Parameter | Influence on HAT Activity | Relevance to this compound |
| O-H Bond Dissociation Enthalpy (BDE) | A lower BDE facilitates easier hydrogen atom donation. | The alkyl substituents, including the 4-isopropyl group, lower the O-H BDE, enhancing antioxidant activity. |
| Steric Hindrance | Bulky ortho groups (tert-butyl) stabilize the resulting phenoxy radical. | This stability prevents the phenoxy radical from propagating further radical reactions. |
| Reaction Kinetics | The rate of HAT determines the efficiency of radical scavenging. | Studies on related phenols indicate that the 4-substituent influences the reaction kinetics. acs.org |
Sequential Electron Transfer Proton Transfer (SETPT) Investigations
The antioxidant activity of phenolic compounds, including this compound, is largely attributed to their ability to neutralize free radicals. One of the proposed mechanisms for this activity is the Sequential Electron Transfer Proton Transfer (SETPT) pathway. In this multi-step process, the phenolic compound first donates an electron to a radical species, forming a radical cation. This is then followed by the transfer of a proton to a suitable acceptor, regenerating a neutral species and effectively neutralizing the initial radical.
The feasibility of the SETPT mechanism is intrinsically linked to the redox potential of the phenolic compound. The tert-butyl groups, being electron-donating, increase the electron density on the aromatic ring and the hydroxyl group, which can facilitate the initial electron transfer step. nih.gov However, the high energy of the resulting phenoxy radical cation intermediate often makes this pathway less favorable compared to other mechanisms like Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET), especially in nonpolar solvents. mdpi.comresearchgate.net
Computational studies on various phenolic antioxidants have been instrumental in elucidating the energetics of these different pathways. For many hindered phenols, the calculated energy barrier for the initial electron transfer in the SETPT mechanism is significantly higher than for direct hydrogen atom donation. mdpi.com This suggests that while theoretically possible, the SETPT pathway may not be the primary route for the antioxidant action of this compound under typical conditions. The presence of a suitable proton acceptor in the vicinity of the newly formed radical cation is also a critical factor for the completion of the SETPT process.
| Parameter | Description | Relevance to SETPT |
| Ionization Potential (IP) | The energy required to remove an electron from the phenol. | A lower IP favors the initial electron transfer step of the SETPT mechanism. |
| Proton Dissociation Enthalpy (PDE) of the Radical Cation | The enthalpy change associated with the deprotonation of the phenoxy radical cation. | A lower PDE facilitates the second step of the SETPT mechanism. |
| Solvent Polarity | The dielectric constant of the surrounding medium. | Polar solvents can stabilize the charged intermediates (radical cation) in the SETPT pathway. |
| Radical Species | The type of free radical being scavenged. | The electron affinity of the radical influences the thermodynamics of the initial electron transfer. |
Sequential Proton Loss Electron Transfer (SPLET) Considerations
The Sequential Proton Loss Electron Transfer (SPLET) mechanism represents another important pathway for the antioxidant activity of phenolic compounds, particularly in polar environments. mdpi.comscielo.br This mechanism involves two distinct steps:
Proton Loss: The phenolic compound first loses a proton (H+) from its hydroxyl group to a basic species in the surrounding medium, forming a phenolate (B1203915) anion. The ease of this step is determined by the acidity (pKa) of the phenol.
Electron Transfer: The resulting phenolate anion then donates an electron to the free radical, neutralizing it and forming a phenoxyl radical.
The SPLET mechanism is highly dependent on the pH of the medium and the pKa of the phenol. scielo.br In environments where the pH is close to or higher than the pKa of the phenol, the deprotonation step is favored, making the SPLET pathway more likely. The electron-donating tert-butyl and isopropyl groups on the aromatic ring of this compound increase the electron density on the phenolate anion, which in turn facilitates the subsequent electron transfer to the radical species.
Theoretical calculations and experimental studies on similar phenolic compounds have shown that the SPLET mechanism can be the dominant pathway in polar solvents like water, where the deprotonation of the phenol is more readily achieved. scielo.brresearchgate.net The reactivity of the phenolate anion is generally much higher than that of the neutral phenol, making the electron transfer step in the SPLET mechanism kinetically favorable once the anion is formed.
| Factor | Influence on SPLET Mechanism |
| pKa of the Phenol | A lower pKa value facilitates the initial proton loss, making the SPLET mechanism more favorable. |
| Solvent Polarity | Polar solvents can stabilize the phenolate anion, thus promoting the SPLET pathway. mdpi.com |
| pH of the Medium | A higher pH (more basic conditions) increases the concentration of the phenolate anion, enhancing the rate of the SPLET reaction. |
| Electron-Donating/Withdrawing Groups | Electron-donating groups on the aromatic ring stabilize the resulting phenoxyl radical and can increase the electron-donating ability of the phenolate anion. |
Redox Cycling and Regeneration Dynamics for Prolonged Action
A key feature of some antioxidants, including hindered phenols like this compound, is their ability to undergo redox cycling, which allows them to be regenerated and thus provide prolonged antioxidant protection. vinatiorganics.com This process involves the antioxidant molecule being restored to its active form after it has neutralized a free radical.
The regeneration of a hindered phenol can occur through several pathways. One common mechanism involves the reaction of the phenoxyl radical (formed after the initial antioxidant action) with another antioxidant molecule, such as ascorbate (B8700270) (Vitamin C) or a thiol-containing compound like glutathione. nih.gov In this process, the regenerating agent donates a hydrogen atom to the phenoxyl radical, restoring the original phenolic antioxidant and forming a new, often less reactive, radical from the regenerating agent.
This ability to be regenerated is a significant advantage, as it means that a single molecule of the antioxidant can neutralize multiple free radicals over time, extending its effective lifespan. vinatiorganics.com The stability of the phenoxyl radical formed from this compound, due to the steric hindrance provided by the bulky tert-butyl groups, plays a crucial role in these regeneration dynamics. nih.gov This stability allows the radical to persist long enough to react with a regenerating agent rather than undergoing irreversible side reactions.
| Regeneration Agent | Mechanism of Action |
| Ascorbate (Vitamin C) | Donates a hydrogen atom to the phenoxyl radical, regenerating the phenol and forming an ascorbyl radical. nih.gov |
| Glutathione (GSH) | A thiol-containing tripeptide that can reduce phenoxyl radicals, restoring the parent phenol. nih.govtjnpr.org |
| Other Phenolic Antioxidants | A phenol with a lower redox potential can regenerate one with a higher redox potential. |
Role of Steric Hindrance in Antioxidant Efficiency
The steric hindrance provided by the two bulky tert-butyl groups at the ortho positions (positions 2 and 6) to the hydroxyl group is a defining structural feature of this compound and is critical to its high antioxidant efficiency. nih.govvinatiorganics.com This steric crowding has several important consequences:
Increased Stability of the Phenoxyl Radical: After the phenol donates a hydrogen atom to a free radical, it forms a phenoxyl radical. The bulky tert-butyl groups physically shield the radical center (the oxygen atom), making it less accessible to other molecules. nih.gov This steric protection significantly increases the stability of the phenoxyl radical, preventing it from participating in undesirable side reactions that could lead to the formation of pro-oxidant species.
Selectivity towards Radicals: The steric hindrance makes it difficult for the phenolic hydroxyl group to react with larger molecules. vinatiorganics.com This allows the antioxidant to be more selective in its reactions, primarily targeting smaller, highly reactive free radicals.
The combination of the electron-donating effects of the alkyl groups (which facilitate hydrogen donation) and the steric hindrance (which stabilizes the resulting radical) makes this compound and similar hindered phenols highly effective and persistent antioxidants. nih.govmdpi.com
| Structural Feature | Effect on Antioxidant Activity |
| Two ortho-tert-butyl groups | Provide significant steric hindrance around the phenolic hydroxyl group. nih.gov |
| para-isopropyl group | Contributes to the electron-donating nature of the substituents, enhancing the hydrogen-donating ability of the phenol. |
| Phenolic -OH group | The site of hydrogen atom donation to neutralize free radicals. nih.gov |
Other Reaction Pathways Involving this compound
Base-Catalyzed Transformations and Dehalogenation
Under strongly basic conditions and in the presence of oxygen, this compound can undergo oxidation reactions. For example, oxidation with alkaline ferricyanide can produce the corresponding stable phenoxy radical. researchgate.net This radical can then undergo further reactions to form quinone methides. These quinone methides are reactive intermediates that can, for instance, add alcohols to form p-alkoxydialkylmethylphenols, which themselves can be oxidized to stable phenoxy radicals. researchgate.net
In a related context, studies on the base-catalyzed dehalogenation of similar hindered phenols, such as 2,6-di-tert-butyl-4-iodophenol, have shown that in the presence of oxygen, a complex mixture of products can be formed through radical mechanisms. researchgate.net These products can include biphenyls, diphenoquinones, and quinones. While not a direct reaction of this compound, these studies highlight the types of transformations that hindered phenols can undergo under basic and oxidative conditions.
Alkylation and Arylation Reactions on the Phenolic Ring
The phenolic ring of this compound, while sterically hindered, can still participate in certain electrophilic substitution reactions, such as alkylation and arylation, although the reaction conditions may need to be tailored to overcome the steric hindrance.
Alkylation reactions on phenols are common methods for introducing new functional groups. For instance, the alkylation of 2,6-di-tert-butylphenol (B90309) (a closely related compound) with methyl acrylate (B77674) in the presence of an alkaline catalyst leads to the formation of methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. lp.edu.uawikipedia.org This type of Michael addition reaction demonstrates that the phenolic ring can be functionalized despite the presence of the bulky tert-butyl groups. Similar reactions could potentially be applied to this compound to introduce various alkyl chains at the meta-positions.
Arylation reactions, which involve the introduction of an aryl group onto the phenolic ring, are also conceivable. These reactions often proceed via different mechanisms, such as cross-coupling reactions catalyzed by transition metals. The specific conditions required for the successful arylation of a sterically hindered phenol like this compound would depend on the nature of the arylating agent and the catalyst system employed.
Complexation with Metal Centers
Comprehensive research into the direct complexation of this compound with metal centers reveals a notable scarcity of detailed synthetic and structural studies. The existing scientific literature primarily focuses on the compound's electrochemical oxidation and its role as an antioxidant, rather than its coordination as a ligand to form stable metal complexes.
Investigations have extensively documented the electrochemical behavior of this compound, detailing its oxidation processes in various media. These studies often involve the generation of the corresponding phenoxy radical and subsequent reaction products like quinone methides. For instance, the anodic oxidation of this compound in acetonitrile (B52724) has been studied, with the outcomes being dependent on the specific solution conditions and electrode potential. researchgate.netresearchgate.net Similarly, the formation of quinone methides from the ferricyanide oxidation of this compound has been reported. nih.govscispace.com
While a patent application mentions the potential use of this compound as a ligand in a metal complex for catalytic processes, it does not provide specific details regarding the synthesis or characterization of such a complex. This indicates that while the concept of its use in coordination chemistry exists, the fundamental research to isolate and characterize these complexes is not widely available in published literature.
Interactive Data Table: Complexation Studies of this compound with Metal Centers
| Metal Center | Synthesis Method | Characterization Data | Research Focus |
| Data Not Available | Data Not Available | Data Not Available | The primary focus of existing research is on the electrochemical oxidation and antioxidant properties of this compound, rather than the synthesis and characterization of its metal complexes. |
Due to the lack of specific data in the scientific literature regarding the direct complexation of this compound with metal centers, a detailed discussion and comprehensive data tables on this topic cannot be provided at this time. Further experimental research is required to synthesize, isolate, and characterize such complexes to elucidate their structural and reactive properties.
Structural Elucidation and Advanced Spectroscopic Characterization of 2,6 Di Tert Butyl 4 Isopropylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-Di-tert-butyl-4-isopropylphenol by providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals and their corresponding chemical shifts (δ) are:
A singlet for the phenolic hydroxyl (-OH) proton.
A singlet for the aromatic protons on the benzene (B151609) ring.
A septet for the methine proton (-CH) of the isopropyl group.
A doublet for the methyl protons (-CH₃) of the isopropyl group.
A singlet for the protons of the two tert-butyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The anticipated chemical shifts for this compound are:
Signals corresponding to the quaternary carbons of the tert-butyl groups.
A signal for the carbon atoms of the methyl groups within the tert-butyl substituents.
Signals for the aromatic carbons, including those bearing the hydroxyl, isopropyl, and tert-butyl groups, as well as the unsubstituted aromatic carbons.
Signals for the methine and methyl carbons of the isopropyl group.
A study on hindered phenols confirmed the chemical structure of synthesized compounds using ¹H NMR and ¹³C NMR spectroscopy. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | Variable | - | Singlet |
| Aromatic C-H | ~7.0 | ~125 | Singlet |
| Isopropyl -CH | ~2.8 | ~33 | Septet |
| Isopropyl -CH₃ | ~1.2 | ~24 | Doublet |
| tert-Butyl -C(CH₃)₃ | ~1.4 | ~34 | Singlet |
| tert-Butyl -C (CH₃)₃ | - | ~30 | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying characteristic functional group vibrations. Key absorption bands for this compound include:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the range of 3650-3200 cm⁻¹. The broadness is indicative of hydrogen bonding.
C-H stretching vibrations for the aromatic and aliphatic (isopropyl and tert-butyl) groups, usually appearing between 3100 and 2850 cm⁻¹.
Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
C-O stretching for the phenol (B47542) group around 1200 cm⁻¹.
Characteristic bending vibrations for the isopropyl and tert-butyl groups.
Attenuated Total Reflectance (ATR)-IR spectroscopy has been utilized to study the structural changes in materials containing hindered phenols. mmu.ac.uk The structure of novel hindered phenol compounds has also been characterized using Fourier-transform infrared (FT-IR) spectroscopy. nih.gov
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman can be particularly useful for observing the symmetric stretching of the benzene ring and the C-C skeletal vibrations of the alkyl substituents.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
For this compound (molar mass: 248.42 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 248. mmu.ac.uk The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for hindered phenols include:
Loss of a methyl group (CH₃•) from a tert-butyl group, leading to a stable benzylic-type cation at m/z 233.
Loss of a propyl group from the isopropyl substituent.
Cleavage of the entire tert-butyl group.
Rearrangement reactions followed by fragmentation.
The fragmentation patterns are a key part of the spectral assignments in the analysis of compounds like this compound. mmu.ac.uk
Advanced Spectroscopic Probes for Reaction Monitoring
Advanced spectroscopic techniques are instrumental in monitoring the reactions of this compound in real-time. These methods allow for the observation of transient intermediates and the elucidation of reaction mechanisms.
UV-Vis Spectroscopy: The formation of colored intermediates, such as the phenoxy radical of this compound, can be monitored using UV-Vis spectroscopy. nih.govscispace.com This technique is particularly useful for studying oxidation reactions where the phenoxy radical disproportionates to form quinone methides. nih.govscispace.com
Electron Spin Resonance (ESR) Spectroscopy: ESR is a highly sensitive method for detecting and characterizing paramagnetic species like the phenoxy radical formed during the oxidation of this compound. nih.govscispace.com
In-situ IR and NMR Spectroscopy: These techniques allow for the monitoring of reactions as they occur within the spectrometer. For instance, a flow cell can be used for electrolysis within the probe of an NMR spectrometer to observe electrochemical reactions. acs.orgacs.org Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy can be used to follow the chemical changes in polymers stabilized with hindered phenols during thermo-oxidative degradation. mmu.ac.uk
Cyclic Voltammetry (CV): While an electrochemical technique, CV is often coupled with spectroscopy to study redox reactions. It has been used to investigate the electrochemical oxidation of this compound and related compounds. acs.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.comchemchart.comacs.orgacs.orgacs.orgresearchgate.net
These advanced methods provide a dynamic view of the chemical reactivity of this compound, complementing the static structural information obtained from other spectroscopic techniques.
Computational Chemistry and Theoretical Modeling of 2,6 Di Tert Butyl 4 Isopropylphenol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 2,6-di-tert-butyl-4-isopropylphenol at the molecular level. These calculations provide detailed information about the molecule's geometry, vibrational modes, and electronic properties.
Prediction of Vibrational Frequencies and Potential Energy Distribution (PED)
Vibrational spectroscopy, coupled with theoretical calculations, offers a detailed picture of the internal motions of this compound. DFT methods are commonly used to calculate the harmonic vibrational frequencies. researchgate.net These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational bands to specific molecular motions. researchgate.net
Potential Energy Distribution (PED) analysis is a crucial step in understanding the nature of these vibrations. researchgate.netjetir.org It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular normal mode of vibration. researchgate.netjetir.org For example, in related sterically hindered phenols like 2,6-diisopropylphenol, IR spectroscopy has revealed distinct O–H stretching frequencies that are influenced by the steric environment created by the flanking alkyl groups. chemistryviews.org Similar analyses for this compound would help in understanding how the bulky substituents affect the vibrational modes of the entire molecule.
Calculation of Chemical Shifts and Electronic Spectra
Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts and the electronic absorption spectra of this compound. The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming the molecular structure and for the assignment of experimental NMR signals. atauni.edu.tr
Furthermore, methods like Time-Dependent DFT (TD-DFT) are used to calculate the electronic absorption spectra, providing insights into the electronic transitions occurring within the molecule. bsu.by These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bsu.byresearchgate.net For similar phenolic compounds, these calculations have been used to understand the electronic transitions, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). bsu.byresearchgate.net
Reactivity Descriptors and Electronic Structure Analysis
The electronic structure of this compound dictates its chemical reactivity. Computational analysis provides various descriptors that help in understanding and predicting its reactive behavior.
Fukui Indices for Electrophilic and Nucleophilic Sites
Fukui indices are conceptual DFT tools used to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. These indices are derived from the change in electron density when an electron is added to or removed from the molecule. By calculating Fukui indices, one can pinpoint the specific atoms or regions in this compound that are most susceptible to attack by electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). This analysis is crucial for understanding the regioselectivity of its chemical reactions.
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. researchgate.net These descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net Key global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
Thermodynamic and Kinetic Parameters of Reactions
The homolytic Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a critical thermodynamic parameter for evaluating the effectiveness of a phenolic antioxidant. nih.govnih.gov It represents the enthalpy change required to break the O-H bond homolytically, yielding a phenoxyl radical and a hydrogen atom. ucsb.edu A lower BDE value indicates a weaker O-H bond, facilitating the donation of the hydrogen atom to neutralize reactive free radicals, which is the primary mechanism (Hydrogen Atom Transfer, HAT) for antioxidants like hindered phenols. nih.govnih.gov
Table 2: Comparison of Calculated O-H Bond Dissociation Enthalpies (BDE)
| Compound | Typical Gas-Phase BDE (kcal/mol) |
|---|---|
| Phenol (B47542) | ~86.7 nih.gov |
| 2,6-Di-tert-butylphenol (B90309) | ~81.2 |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | ~80.9 |
| This compound | ~80.5 (Estimated) |
Note: Values for substituted phenols are representative from computational studies and can vary with the level of theory. The value for this compound is an estimate based on the known effects of alkyl substituents.
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that are crucial for understanding the Single Electron Transfer (SET) mechanism of antioxidant action. researchgate.netresearchgate.net
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. For a phenolic antioxidant, a lower IP indicates a greater ability to donate an electron to a free radical, initiating the SET pathway. tandfonline.com Computationally, the IP is often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO), according to Koopman's theorem. tandfonline.com
Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. In the context of antioxidants, EA can relate to the reactivity of the molecule to accept electrons, which is generally less favored than electron donation for these compounds. researchgate.net
For this compound, the electron-donating nature of the three alkyl groups (two tert-butyl and one isopropyl) increases the electron density on the aromatic ring. This destabilizes the HOMO, raising its energy level and consequently lowering the Ionization Potential. A lower IP makes the molecule a better electron donor, which is a key characteristic of an effective antioxidant operating via the SET mechanism.
Table 3: Calculated Electronic Properties of Phenolic Antioxidants
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
|---|---|---|
| Phenol | ~8.5 | ~0.2 |
| 2,6-Di-tert-butylphenol | ~8.1 | ~0.1 |
| This compound | ~7.9 (Estimated) | ~0.1 (Estimated) |
Note: Values are representative from computational studies. Specific values can vary based on the computational method (e.g., DFT/B3LYP) and basis set used. nih.gov
The standard oxidation potential (Eox°) is an electrochemical measure of the tendency of a compound to be oxidized, or to lose electrons. For phenolic antioxidants, a lower (less positive) oxidation potential correlates with a greater ability to act as a reducing agent and, generally, a higher antioxidant activity. researchgate.net This parameter integrates factors including electron-donating ability and the stability of the resulting radical cation. tandfonline.comnih.gov
The oxidation potential of phenols is influenced by both the number and position of substituents on the aromatic ring. Alkyl substituents at the ortho and para positions tend to lower the oxidation potential by their electron-donating effects. researchgate.net However, for compounds with very bulky groups, such as the two tert-butyl groups in this compound, steric hindrance can sometimes lead to a higher measured oxidation potential than predicted, as it may impede the molecule's ability to achieve the optimal geometry for electron transfer at an electrode surface. researchgate.net Despite this, the combined electronic effect of the three alkyl groups is expected to render the oxidation potential of this compound relatively low compared to unsubstituted phenol, contributing to its effectiveness as an antioxidant.
Table 4: Representative Oxidation Potentials of Phenolic Compounds
| Compound | Relative Oxidation Potential (Volts) |
|---|---|
| Phenol | ~0.90 |
| p-Cresol | ~0.82 |
| 2,6-Di-tert-butylphenol | ~0.65 |
| This compound | ~0.62 (Estimated) |
Note: Oxidation potentials are highly dependent on experimental conditions (solvent, pH, electrode). The values presented are for comparative purposes.
Reaction Pathway Simulations and Mechanistic Insights
Computational simulations are essential tools for elucidating the complex reaction pathways of antioxidants and identifying their rate-determining steps. For phenolic compounds like this compound, three primary antioxidant mechanisms are considered:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates its phenolic hydrogen atom to a free radical (R•). The rate-determining step in this mechanism is the homolytic cleavage of the O-H bond, and its feasibility is primarily governed by the Bond Dissociation Enthalpy (BDE). nih.govnih.gov
ArOH + R• → ArO• + RH
Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process involving the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. The first step, electron transfer, is typically rate-limiting and is governed by the Ionization Potential (IP) of the phenol. tandfonline.comnih.gov
ArOH + R• → [ArOH]•+ + R:-
[ArOH]•+ → ArO• + H+
Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the free radical. The first step is governed by the acidity (pKa) of the phenol. nih.gov
ArOH ⇌ ArO- + H+
ArO- + R• → ArO• + R:-
For sterically hindered phenols such as this compound, the Hydrogen Atom Transfer (HAT) mechanism is generally considered the most dominant pathway , especially in non-polar environments like lipid membranes or polymers. nih.gov Reaction pathway simulations confirm this by comparing the activation energies of the different pathways. The calculated BDE for the O-H bond is typically lower than the energy required for the initial step of the SET-PT mechanism (IP). The bulky tert-butyl groups sterically shield the hydroxyl group, making proton loss in the SPLET mechanism less favorable and also stabilizing the resultant phenoxyl radical (ArO•) formed via HAT. This stabilization of the phenoxyl radical is the key to terminating the radical chain reaction, as the radical is too unreactive to propagate the chain. Therefore, computational modeling consistently identifies the homolytic cleavage of the O-H bond as the rate-determining step in the primary antioxidant function of this compound. nih.govnih.gov
Computational Modeling of Intermediate Species Stability
Research in this area often employs quantum chemical methods, such as Density Functional Theory (DFT), to calculate key thermochemical parameters that quantify the stability of these intermediates. These parameters include Bond Dissociation Enthalpy (BDE), ionization potentials, and reaction enthalpies.
Phenoxyl Radical Stability
The stability of the 2,6-di-tert-butyl-4-isopropylphenoxyl radical is significantly influenced by the steric hindrance provided by the two bulky tert-butyl groups at the ortho positions. These groups physically obstruct the radical center, preventing or slowing down reactions that would lead to its decay. This steric protection is a common feature of hindered phenolic antioxidants and is a primary contributor to their effectiveness.
In addition to steric effects, the electronic nature of the substituent at the para position also plays a role in modulating radical stability. The isopropyl group at the para position of this compound is an electron-donating group, which can influence the spin distribution and energy of the phenoxyl radical.
Computational studies on a series of 2,6-di-tert-butyl-4-substituted phenols have shown that the nature of the para-substituent can fine-tune the O–H Bond Dissociation Free Energies (BDFEs). nih.gov While a specific BDFE value for this compound is not always explicitly reported in comparative studies, the trends observed for other alkyl substituents can provide valuable context. For instance, studies on related 2,6-di-tert-butylphenols indicate that electron-donating groups generally have a modest effect on the BDE compared to electron-withdrawing groups. nih.gov
Comparative Computational Data
To understand the relative stability of the 2,6-di-tert-butyl-4-isopropylphenoxyl radical, it is useful to compare its predicted properties with those of other well-studied hindered phenols. The following table presents computational data for a series of related compounds, illustrating the impact of the para-substituent on the stability of the corresponding phenoxyl radical. The primary metric for this comparison is the O-H Bond Dissociation Enthalpy (BDE), where a lower BDE indicates a more stable radical intermediate.
| Compound | Para-Substituent (R) | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | -CH₃ | 81.3 | DFT/B3LYP | nih.gov |
| 2,4,6-Tri-tert-butylphenol | -C(CH₃)₃ | 79.8 | DFT/B3LYP | nih.gov |
| 2,6-Di-tert-butyl-4-methoxyphenol | -OCH₃ | 77.6 | DFT/B3LYP | nih.gov |
| 2,6-Di-tert-butyl-4-phenylphenol | -C₆H₅ | 80.0 | DFT/B3LYP | nih.gov |
| 2,6-Di-tert-butyl-4-nitrophenol | -NO₂ | 85.4 | DFT/B3LYP | nih.gov |
Note: The BDE values are indicative and can vary slightly depending on the specific computational level of theory and basis set used.
The data illustrates that electron-donating groups like methyl and methoxy (B1213986) tend to lower the BDE, thereby increasing the stability of the phenoxyl radical, whereas electron-withdrawing groups like nitro significantly increase the BDE, indicating a less stable radical. The isopropyl group is also an electron-donating group, and its effect on the BDE is expected to be in a similar range to the methyl and tert-butyl groups.
Other Intermediate Species
Besides the phenoxyl radical, computational models can also be used to investigate the stability and reaction pathways of other potential intermediates. For instance, in the presence of certain reactive species, the aromatic ring itself can undergo reactions. However, due to the significant steric shielding by the tert-butyl groups, reactions at the ortho and meta positions are generally less favored. Computational studies can map the potential energy surface for various reaction pathways, helping to identify the most likely transformation products and the stability of the associated transition states and intermediates.
Applications of 2,6 Di Tert Butyl 4 Isopropylphenol in Materials Science and Chemical Engineering
Polymer Stabilization Mechanisms and Efficacy
Inhibition of Polymer Degradation by Oxidation
Polymers, when exposed to oxygen, are susceptible to thermo-oxidative degradation. This process involves the formation of various radical species, such as alkyl (R•) and peroxyl (ROO•) radicals, which propagate a chain reaction leading to the cleavage of polymer chains. 2,6-Di-tert-butyl-4-isopropylphenol functions as a primary antioxidant by interrupting this cycle.
The mechanism of inhibition involves the donation of the hydrogen atom from its phenolic hydroxyl group to the aggressive peroxyl radicals. This reaction is highly favorable due to the relatively weak O-H bond in the hindered phenol (B47542). The donation of the hydrogen atom neutralizes the peroxyl radical, forming a hydroperoxide (ROOH) and a stable phenoxyl radical. The stability of the resulting phenoxyl radical, due to the steric hindrance provided by the adjacent tert-butyl groups, is crucial as it prevents the radical from initiating new degradation chains.
The general reactions can be represented as:
ROO• + ArOH → ROOH + ArO•
R• + ArOH → RH + ArO•
Where ArOH represents the this compound molecule. The resulting hydroperoxides can be further decomposed by secondary antioxidants, often used in synergistic combinations with hindered phenols.
Role in Suppressing Radical Chain Reactions in Polymeric Systems
The efficacy of this compound lies in its ability to effectively terminate radical chain reactions. mdpi.com In the absence of an antioxidant, the degradation process is self-propagating:
Initiation: Formation of initial radicals (R•) from the polymer chain due to heat, UV light, or mechanical stress.
Propagation: The alkyl radical (R•) reacts with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and a new alkyl radical, thus continuing the chain.
R• + O₂ → ROO•
ROO• + R'H → ROOH + R'•
This compound intervenes in the propagation step by donating its labile hydrogen atom to the peroxyl radical, thereby stopping the chain reaction. researchgate.net The resulting phenoxyl radical is unreactive towards initiating new chains and can further participate in termination reactions by reacting with another radical.
Structure-Activity Relationships in Polymer Antioxidants
The effectiveness of a phenolic antioxidant is intrinsically linked to its molecular structure. For this compound, several structural features contribute to its high antioxidant activity:
Steric Hindrance: The two bulky tert-butyl groups at the ortho positions to the hydroxyl group are paramount. They serve two main purposes: they increase the stability of the phenoxyl radical formed after hydrogen donation, preventing it from becoming a pro-oxidant, and they sterically shield the hydroxyl group, modulating its reactivity to ensure it primarily reacts with high-energy radicals like peroxyl radicals.
Electron-Donating Groups: The alkyl groups (tert-butyl and isopropyl) on the phenol ring are electron-donating. This electronic effect increases the electron density on the aromatic ring and weakens the O-H bond, facilitating the hydrogen donation to radical species.
Para-Substituent: The isopropyl group at the para position further contributes to the electronic properties and can influence the antioxidant's solubility and compatibility with the polymer matrix.
The interplay of these structural elements determines the antioxidant's efficiency, volatility, and compatibility with the polymer system it is intended to protect.
Function as Lubricant Additives
In the realm of chemical engineering, this compound and its derivatives are utilized as additives in lubricants. epa.gov Lubricating oils and greases are subjected to high temperatures and oxidative stress during operation, which can lead to their degradation. This degradation results in increased viscosity, sludge and deposit formation, and corrosion, ultimately compromising the lubricant's performance and the machinery's lifespan.
As an antioxidant in lubricants, this compound functions similarly to its role in polymers. It inhibits the oxidation of the hydrocarbon base oils by scavenging peroxy radicals. This prevents the formation of acidic byproducts and insoluble sludge, thereby maintaining the lubricant's desired properties for a longer duration. The selection of this antioxidant for lubricant applications is also guided by its solubility in hydrocarbon oils and its thermal stability at typical operating temperatures of engines and industrial machinery.
Fuel Stabilization in Hydrocarbon Systems
The stability of hydrocarbon fuels, such as gasoline and aviation fuels, is critical for their proper storage and use. wikipedia.org Over time, fuels can degrade through oxidation and other chemical reactions, leading to the formation of undesirable products. wikipedia.org
Prevention of Gum Formation
One of the primary issues in fuel degradation is the formation of "gum," which is a sticky, resinous deposit. researchgate.net Gum is formed from the polymerization and oxidation of unstable components in the fuel, particularly olefins and diolefins. researchgate.net These deposits can clog fuel filters, injectors, and carburetors, leading to poor engine performance, increased emissions, and potential engine damage. researchgate.net
This compound is added to fuels as a stabilizer to prevent gum formation. wikipedia.org It acts as a radical scavenger, inhibiting the initial oxidation reactions that lead to the polymerization of fuel components. By neutralizing the free radicals that initiate and propagate the gum-forming chain reactions, the antioxidant effectively extends the storage life of the fuel and ensures its quality at the point of use. The effectiveness of phenolic antioxidants in preventing gum formation has been a subject of extensive research and is a standard practice in the fuel industry. googleapis.comgoogle.com
Enhancement of Fuel Storage Stability
The long-term storage of fuels, such as gasoline and jet fuel, presents a significant challenge due to oxidative degradation. Over time, exposure to oxygen, heat, and light can initiate complex chemical reactions that lead to the formation of undesirable products like soluble gums, insoluble sediments, and peroxides. This degradation can result in decreased fuel performance, engine deposits, and fuel system blockages. wikipedia.org To counteract these effects, antioxidants are added to fuels to inhibit oxidation and prolong their storage life.
Sterically hindered phenols, a class of compounds to which this compound belongs, are widely recognized for their efficacy as antioxidants in hydrocarbon-based products, including fuels. wikipedia.orgnih.gov The antioxidant mechanism of these phenols relies on their ability to donate a hydrogen atom from the hydroxyl (-OH) group to interrupt the free-radical chain reactions of oxidation. The presence of bulky tert-butyl groups at the 2 and 6 positions of the phenol ring provides steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from participating in further detrimental reactions. The hydrophobic nature imparted by these alkyl groups also enhances their solubility in non-polar environments like fuels. nih.gov
Research into derivatives of 2,6-di-tert-butylphenol (B90309) has demonstrated their effectiveness in improving the storage stability of gasoline. One study focused on a synthesized antioxidant derived from 2,6-di-tert-butylphenol and evaluated its performance in preventing gum formation, a key indicator of fuel stability. The tendency of fuels to form gum is assessed under accelerated aging conditions, where a lower amount of potential gum indicates a more effective antioxidant.
The performance of the synthesized antioxidant was tested in two types of base fuel—motor spirit (MS) and fluid catalytic cracking (FCC) gasoline—and compared with a commercial antioxidant, UOP-5. The results, as detailed in the table below, show a significant reduction in gum formation upon the addition of the antioxidant.
Table 1: Effect of Antioxidant on Potential Gum Formation in Gasoline
| Fuel Type | Antioxidant | Concentration (ppm) | Potential Gum (mg/100 mL) |
|---|---|---|---|
| Base Fuel (MS) | None | 0 | 2.6 |
| Base Fuel (MS) | Synthesized | 10 | 1.0 |
| Base Fuel (MS) | Synthesized | 20 | 0.8 |
| Base Fuel (MS) | UOP-5 | 10 | 1.2 |
| Base Fuel (MS) | UOP-5 | 20 | 1.0 |
| FCC Gasoline | None | 0 | 20.0 |
| FCC Gasoline | Synthesized | 20 | 2.5 |
| FCC Gasoline | UOP-5 | 20 | 2.8 |
This table was generated based on data from a study on a synthesized antioxidant from 2,6-di-tert-butylphenol.
The data indicates that the synthesized antioxidant is highly effective, reducing gum formation in the base motor spirit by over 60% at a concentration of 10 ppm and by nearly 70% at 20 ppm. In the more unstable FCC gasoline, a 20 ppm concentration of the antioxidant resulted in an 87.5% reduction in potential gum. The performance of the synthesized compound was found to be comparable to, and in some cases slightly better than, the commercial UOP-5 antioxidant under the tested conditions. These findings underscore the utility of 2,6-di-tert-butylphenol derivatives in significantly enhancing the storage stability of various types of gasoline by inhibiting oxidative degradation pathways.
Environmental Fate and Degradation Pathways of 2,6 Di Tert Butyl 4 Isopropylphenol
Biodegradation Studies and Microbial Transformation
The biodegradation of sterically hindered phenols like 2,6-Di-tert-butyl-4-isopropylphenol is often challenging for microorganisms due to the steric hindrance around the hydroxyl group, which can limit enzymatic attack. However, some microorganisms have been shown to degrade structurally similar compounds.
Specific studies on the aerobic degradation of this compound are limited. However, research on the closely related compound, 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), provides valuable insights. An aerobic bacterium, identified as Alcaligenes sp. strain F-3-4, has been isolated from industrial wastewater and has demonstrated the ability to effectively degrade 2,6-DTBP. nih.gov This strain was capable of utilizing 2,6-DTBP as a sole source of carbon and energy. nih.gov The degradation process is likely initiated by hydroxylation of the aromatic ring, a common mechanism for the microbial breakdown of phenolic compounds. nih.gov For many substituted phenols, the initial step involves the enzymatic addition of a hydroxyl group to form a catechol derivative, which is then susceptible to ring cleavage. nih.gov
The degradation of other substituted phenols has also been studied. For instance, Pseudomonas and Bacillus species are known to degrade phenol (B47542) through an ortho-cleavage pathway, initiated by the formation of catechol. nih.gov While the specific enzymes and pathways for this compound have not been elucidated, it is plausible that similar enzymatic processes, such as those involving monooxygenases and dioxygenases, are involved in its aerobic degradation by adapted microbial communities.
Direct identification of microbial transformation products for this compound is not extensively documented in scientific literature. However, based on the degradation pathways of other alkylphenols, several potential metabolites can be inferred. For many phenols transformed by Pseudomonas putida, the primary transformation products are the corresponding catechols. nih.gov
In a study on the biotransformation of p-tert-amylphenol by various bacteria and fungi, the aromatic ring was attacked to form a hydroxylated intermediate, 4-(1,1-dimethyl-propyl)-benzene-1,2-diol, which then underwent ring fission to produce pyran and furan (B31954) structures. nih.gov This suggests that a potential transformation pathway for this compound could involve initial hydroxylation followed by ring cleavage. Another possibility is the formation of sugar conjugates, which has been observed as a detoxification mechanism for p-tert-amylphenol in filamentous fungi. nih.gov
The table below summarizes potential transformation products based on studies of analogous compounds.
| Parent Compound | Observed/Inferred Transformation Product(s) | Transforming Organism(s) | Reference |
| p-tert-amylphenol | 4-(1,1-dimethyl-propyl)-benzene-1,2-diol, 4-(1,1-dimethyl-propyl)-6-oxo-6-H-pyran-2-carboxylic acid, 2-[3-(1,1-dimethyl-propyl)-5-oxo-2H-furan-2-yl]acetic acid, sugar conjugates | Various bacteria and fungi | nih.gov |
| Phenol | Catechol, cis,cis-muconate | Pseudomonas sp. | nih.gov |
| Various phenols | Corresponding catechols | Pseudomonas putida U | nih.gov |
The kinetics of biodegradation for sterically hindered phenols are highly dependent on the microbial species, the concentration of the compound, and environmental conditions. For the degradation of 2,6-DTBP by Alcaligenes sp. F-3-4, with an initial concentration of 100 mg/L, 62.4% of the compound was removed after 11 days. nih.gov The degradation kinetics were described by the Eckenfelder equation, with a calculated half-life of 9.38 days. nih.gov The study also noted that the degradation ability of the strain was significantly inhibited at concentrations above 200 mg/L. nih.gov
For other phenolic compounds, such as phenol itself, biodegradation kinetics have been modeled using various equations, including the Haldane model, which accounts for substrate inhibition at high concentrations. nih.govfrontiersin.org The specific kinetic parameters for this compound remain to be determined experimentally.
The table below presents kinetic data for the biodegradation of a structurally related compound.
| Compound | Organism | Initial Concentration (mg/L) | Degradation | Half-life (days) | Kinetic Model | Reference |
| 2,6-di-tert-butylphenol | Alcaligenes sp. F-3-4 | 100 | 62.4% after 11 days | 9.38 | Eckenfelder equation | nih.gov |
Photodegradation Processes in Aquatic and Atmospheric Environments
Photodegradation is a significant abiotic process that can contribute to the transformation of phenolic compounds in the environment, particularly in sunlit surface waters and the atmosphere. This process can occur through direct photolysis, where the compound absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species. The presence of bulky alkyl groups on the phenolic ring can influence the rates and products of photodegradation.
While specific data on the photodegradation of this compound is scarce, studies on related compounds like other alkylphenols indicate that they can be degraded by sunlight. The degradation of alkylphenol ethoxylates in the environment leads to more persistent alkylphenols, which are then subject to further degradation processes, including photodegradation. nih.gov The efficiency of photodegradation can be influenced by various factors in the aquatic environment, such as pH, the presence of dissolved organic matter, and inorganic ions.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are often employed when conventional treatment methods are ineffective, as can be the case with recalcitrant compounds like sterically hindered phenols.
Sonochemical degradation, an AOP that utilizes ultrasound to induce acoustic cavitation, has been shown to be effective for the degradation of various phenolic compounds. wur.nl The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of volatile compounds and the formation of reactive radicals from the sonolysis of water. These radicals can then attack and degrade organic pollutants.
Studies on phenol and its derivatives have demonstrated that sonochemical degradation rates are influenced by the hydrophobicity of the compound, with more hydrophobic compounds degrading faster due to their accumulation at the bubble-solution interface. wur.nl For less volatile and more hydrophilic compounds, degradation primarily occurs in the bulk solution through reactions with hydroxyl radicals. While specific studies on the sonochemical degradation of this compound are not available, it is expected that as a hydrophobic compound, it would be susceptible to degradation at the cavitation bubble interface.
Photocatalytic Degradation Efficiency
Searches for the photocatalytic degradation efficiency of this compound did not yield specific research findings or data. Studies on photocatalysis in the context of phenolic compounds have focused on other alkylated phenols, such as 2,6-di-tert-butylphenol (2,6-DTBP), 4,4′-isopropylidenebis(2,6-dibromophenol), and 4-tert-butylphenol. However, no dedicated studies detailing the efficiency, kinetics, or byproducts of the photocatalytic degradation of this compound could be identified.
Environmental Mobility and Persistence Assessments in Different Media
Similarly, specific assessments of the environmental mobility and persistence of this compound in various media (soil, water, air) are not available in the reviewed literature. Environmental assessments have been conducted for other di-tert-butylphenols (DTBPs), providing insights into their general persistence and mobility. industrialchemicals.gov.au For instance, data on the sorption coefficient and biodegradability of 2,6-DTBP exists, categorizing it as persistent and having only slight mobility in soil. industrialchemicals.gov.au However, this information cannot be directly extrapolated to this compound without specific experimental validation.
Due to the absence of research data for this compound in the specified areas, no data tables can be generated.
Future Research Directions and Emerging Areas for 2,6 Di Tert Butyl 4 Isopropylphenol
Development of Novel Synthetic Methodologies for Enhanced Selectivity
The synthesis of polysubstituted phenols such as 2,6-Di-tert-butyl-4-isopropylphenol presents a significant challenge in achieving high selectivity. Traditional Friedel-Crafts alkylation methods often yield a mixture of isomers. Future research is increasingly directed towards developing highly selective and efficient synthetic routes.
A promising avenue is the use of heterogeneous solid acid catalysts, such as zeolites. Studies on the synthesis of the related compound 2,6-diisopropylphenol (propofol) have demonstrated that catalysts like H-beta and H-mordenite can facilitate the vapor-phase isopropylation of phenol (B47542) with high conversion and selectivity. rsc.orgresearchgate.net For instance, H-beta catalysts have shown stability for over 25 hours with 94% phenol conversion and 56% selectivity towards the desired di-substituted product. rsc.org Future work could adapt these shape-selective catalysts for the final isopropylation of 2,6-di-tert-butylphenol (B90309), minimizing the formation of by-products and simplifying purification processes. The goal is to develop a catalytic system that can precisely target the para-position of the sterically crowded 2,6-di-tert-butylphenol molecule, a task that conventional catalysts struggle with. wikipedia.org
In-depth Elucidation of Complex Reaction Intermediates
A fundamental understanding of a chemical reaction is incomplete without the characterization of its transient intermediates. For the synthesis of this compound, the reaction mechanism likely involves highly reactive and short-lived species. For example, in the synthesis of related compounds, intermediates such as the Mannich base N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine have been identified. google.comresearchgate.net
Future research will focus on the in-depth elucidation of these complex intermediates. This involves trapping and characterizing species like carbocations formed during the alkylation step and the corresponding phenoxy radicals. The steric hindrance from the two tert-butyl groups significantly influences the stability and reactivity of these intermediates. Advanced techniques are required to study unusual binding motifs, such as the sterically enforced nitronato-quinone resonance forms observed in metal complexes of 2,6-di-tert-butyl-4-nitrophenoxide, which provide insight into how bulky substituents alter reaction pathways. nih.gov Understanding these intermediates is key to optimizing reaction conditions to favor the desired product formation and suppress side reactions.
Application of Advanced Spectroscopic Techniques for Real-time Monitoring
Process Analytical Technology (PAT) is a cornerstone of modern chemical manufacturing, enabling real-time monitoring and control to ensure product quality and process efficiency. sigmaaldrich.com The application of advanced spectroscopic techniques is central to this paradigm. For compounds like this compound, future research will leverage these tools for both process control and fundamental molecular studies.
Recent work on the parent molecule, 2,6-di-tert-butylphenol, using rotational spectroscopy has provided unprecedented insight into its molecular structure and internal dynamics. unibo.itmdpi.com These studies revealed fine and hyperfine tunneling effects arising from the torsional motion of the hydroxyl group and internal motions within the tert-butyl groups. unibo.itmdpi.com The microwave spectrum showed a distinct doubling of lines separated by approximately 190 MHz, attributed to the hydroxyl group's movement across a potential energy barrier. unibo.it Extending these high-resolution spectroscopic methods to this compound would allow for a detailed understanding of how the additional isopropyl group influences these intramolecular dynamics. Furthermore, techniques like in-line Raman and infrared spectroscopy can be implemented for real-time monitoring of the synthesis, tracking reactant consumption and product formation to optimize yield and purity. sigmaaldrich.comchemistryviews.org
| Spectroscopic Technique | Application on Related Phenols | Reference |
| Rotational Spectroscopy | Analysis of fine and hyperfine tunneling components due to hydroxyl and tert-butyl group motion in 2,6-di-tert-butylphenol. | unibo.itmdpi.com |
| Infrared (IR) Spectroscopy | Investigation of steric strain on the O-H bond in 2,6-di-tert-butylphenol and 2,6-diisopropylphenol. | chemistryviews.org |
Predictive Computational Modeling for Tailored Chemical Properties and Applications
Computational chemistry offers a powerful predictive tool for accelerating research and development, reducing the need for extensive and costly empirical experimentation. Future research will increasingly rely on computational modeling to design tailored properties for this compound and to optimize its synthesis.
Quantum chemical calculations, such as Density Functional Theory (DFT), have been successfully used to determine the equilibrium structure of 2,6-di-tert-butylphenol and to model the double-minimum potential energy function that governs the internal rotation of its hydroxyl group. unibo.itmdpi.com These models can be extended to this compound to predict how the para-isopropyl group affects its molecular geometry, electronic structure, and antioxidant potential. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate computed parameters, like bond dissociation enthalpy (BDE) and ionization potential, with the compound's performance and potential cytotoxicity. researchgate.net Such predictive models are invaluable for pre-screening novel catalysts, predicting reaction kinetics, and designing derivatives with enhanced stability or specific functionalities for advanced applications. rsc.org
Green Chemistry Approaches in the Synthesis and Industrial Utilization
The principles of green chemistry are paramount in modern chemical production, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Future research on this compound will prioritize the integration of these principles. A key focus is the replacement of conventional homogeneous acid catalysts with environmentally benign alternatives.
The use of reusable, heterogeneous solid acid catalysts like H-beta zeolites represents a significant step forward. researchgate.net These materials are easily separated from the reaction mixture, can be regenerated and reused, and can offer higher selectivity, thereby reducing downstream waste and purification costs. rsc.orgresearchgate.net Other green approaches include developing solvent-free reaction conditions or utilizing environmentally friendly solvents. Research into synthetic routes that avoid the use of noble metal catalysts or hazardous reagents is also a critical area of investigation, aiming for processes with higher atom economy and a reduced environmental footprint. google.com
Advanced Strategies for Environmental Remediation and Sustainable Management
Given its industrial use, the environmental fate and potential for remediation of this compound and related compounds are of significant concern. Research shows that sterically hindered phenols like 2,6-di-tert-butylphenol (2,6-DTBP) are not readily biodegradable in standard tests and may form persistent degradants. industrialchemicals.gov.au This necessitates the development of advanced strategies for their removal from contaminated environments.
Bioremediation using specialized microorganisms has shown considerable promise. Strains such as Alcaligenes sp. and Pseudomonas aeruginosa have been identified that can effectively degrade 2,6-DTBP. nih.govnih.govepa.gov For example, under optimal conditions (pH 7-8), P. aeruginosa can degrade 85-100% of 2,6-DTBP within seven days, depending on the initial concentration. nih.govepa.gov Another approach involves advanced oxidation processes (AOPs), such as the use of UV light in combination with persulfate (UV/PS), to chemically degrade these persistent compounds in water. researchgate.net Future research will focus on optimizing these remediation techniques, identifying the specific enzymatic pathways involved in biodegradation, and characterizing degradation products, such as 2,6-di-tert-butyl-p-benzoquinone, to ensure a comprehensive and sustainable management strategy. industrialchemicals.gov.aunih.gov
| Remediation Strategy | Organism/Method | Degradation Efficiency (for 2,6-DTBP) | Reference |
| Bioremediation | Alcaligenes sp. | 62.4% removal of 100 mg/L in 11 days | nih.gov |
| Bioremediation | Pseudomonas aeruginosa | 85% removal of 100 mg/L in 7 days | nih.govepa.gov |
| Advanced Oxidation | UV/Persulfate (UV/PS) | Effective degradation, follows pseudo-first order kinetics | researchgate.net |
Q & A
Q. How can researchers optimize the synthesis of 2,6-Di-tert-butyl-4-isopropylphenol to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves controlling steric hindrance from tert-butyl and isopropyl groups. Key parameters include:
- Reaction temperature : Elevated temperatures (80–100°C) enhance alkylation efficiency but may increase side reactions.
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation, ensuring minimal degradation of phenolic groups.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates byproducts. Recrystallization in ethanol improves purity (>98%) .
- Challenges : Isopropyl group regioselectivity may require NMR (¹H/¹³C) to confirm structural integrity .
Q. What validated HPLC methods are recommended for quantifying this compound in complex mixtures?
- Methodological Answer : A reversed-phase HPLC protocol using:
- Mobile phase : Methanol/sodium acetate buffer (65:35 v/v, pH 4.6) with 1-octanesulfonate as an ion-pairing agent.
- Column : C18 stationary phase (5 µm, 250 mm × 4.6 mm).
- Detection : UV at 280 nm for phenolic absorption.
System suitability tests (retention time ±2%, peak symmetry >0.9) ensure reproducibility .
Q. How can researchers address challenges in achieving high purity during large-scale synthesis?
- Methodological Answer :
- Distillation : Vacuum distillation (0.1–1 mmHg) at 150–180°C removes low-boiling impurities.
- Crystallization : Slow cooling in n-hexane minimizes co-precipitation of tert-butyl byproducts.
- Analytical validation : GC-MS or HPLC-MS identifies trace impurities (e.g., oxidized derivatives) .
Advanced Research Questions
Q. How can computational chemistry models predict the antioxidant activity of this compound?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level computes bond dissociation enthalpy (BDE) of the phenolic O-H group. Lower BDE (<85 kcal/mol) correlates with higher radical scavenging activity.
- QSPR modeling : Neural networks trained on structural descriptors (e.g., Hammett σ values, steric parameters) predict activity trends across derivatives .
- Validation : Compare computational results with experimental DPPH/ABTS assays .
Q. How do steric effects from tert-butyl and isopropyl substituents influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between phenolic OH and substituents). Steric hindrance reduces accessibility for electrophilic attacks.
- Kinetic studies : Monitor reaction rates in SN2 or oxidation reactions. Bulky groups slow kinetics but enhance stability against degradation .
- Contradiction resolution : Conflicting reactivity data may arise from solvent polarity effects; use DFT to model transition states .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?
- Methodological Answer :
- Multi-technique validation : Combine ¹H/¹³C NMR, FT-IR (O-H stretch at 3600 cm⁻¹), and high-resolution MS.
- Database cross-referencing : Use PubChem or ChEMBL to compare spectral fingerprints of structurally similar compounds (e.g., 2,6-Di-tert-butyl-4-methylphenol) .
- Dynamic NMR : Detect hindered rotation of isopropyl groups at low temperatures (−40°C) to confirm substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
